1-Chloro-3-ethoxypropan-2-ol
CAS No.: 4151-98-8
Cat. No.: VC2419442
Molecular Formula: C5H11ClO2
Molecular Weight: 138.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4151-98-8 |
---|---|
Molecular Formula | C5H11ClO2 |
Molecular Weight | 138.59 g/mol |
IUPAC Name | 1-chloro-3-ethoxypropan-2-ol |
Standard InChI | InChI=1S/C5H11ClO2/c1-2-8-4-5(7)3-6/h5,7H,2-4H2,1H3 |
Standard InChI Key | XHIINWKFCZSGNY-UHFFFAOYSA-N |
SMILES | CCOCC(CCl)O |
Canonical SMILES | CCOCC(CCl)O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
1-Chloro-3-ethoxypropan-2-ol belongs to the family of functionalized propanols containing both chloro and ethoxy substituents. This compound is identified by several key registry numbers and systematic names that facilitate its unambiguous identification in chemical databases and literature. The compound's primary identification parameters are summarized in Table 1.
Table 1: Identification Parameters of 1-Chloro-3-ethoxypropan-2-ol
Parameter | Value |
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CAS Registry Number | 4151-98-8 |
Molecular Formula | C₅H₁₁ClO₂ |
Molecular Weight | 138.59 g/mol |
IUPAC Standard InChIKey | XHIINWKFCZSGNY-UHFFFAOYSA-N |
Regulation Number | 2-(8)-622 |
The compound is known by several synonyms in the chemical literature, including 3-Ethoxy-1-chloro-2-propanol, 1-Ethoxy-3-chloro-2-propanol, 1-Chloro-3-ethoxypropane-2-ol, 1-Ethoxy-3-chloropropane-2-ol, and 2-Propanol, 1-chloro-3-ethoxy- . These alternative names reflect different conventions for naming the same molecular structure, emphasizing either the propanol backbone or the specific positioning of functional groups.
Structural Characteristics
The molecular structure of 1-Chloro-3-ethoxypropan-2-ol consists of a three-carbon propanol backbone substituted with a chlorine atom at position 1 and an ethoxy group at position 3. The hydroxyl group occupies position 2, creating a secondary alcohol. This arrangement of functional groups gives the molecule its distinctive chemical properties and reactivity profile.
The structural representation can be expressed through various notations:
Electronic and Steric Properties
Physical Properties
Fundamental Physical Characteristics
1-Chloro-3-ethoxypropan-2-ol exists as a liquid at standard temperature and pressure, with several well-documented physical properties that are critical for its handling, storage, and application in chemical processes. Table 2 summarizes the key physical parameters of this compound.
Table 2: Physical Properties of 1-Chloro-3-ethoxypropan-2-ol
Property | Value |
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Physical State | Liquid |
Boiling Point | 171-172°C |
Density | 1.093 g/cm³ |
Refractive Index | 1.4458 |
Flash Point | 75°C |
Recommended Storage Temperature | 2-8°C |
The relatively high boiling point of 171-172°C indicates significant intermolecular forces, likely hydrogen bonding due to the hydroxyl group and dipole-dipole interactions from the chloro and ethoxy functionalities . The density of 1.093 g/cm³ is consistent with other chlorinated organic compounds of similar molecular weight. The refractive index of 1.4458 falls within the expected range for compounds of this structural class .
Chemical Reactivity
Functional Group Reactivity
The chemical reactivity of 1-Chloro-3-ethoxypropan-2-ol is dominated by the presence of three functional groups, each susceptible to different types of chemical transformations:
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The primary chloride group can undergo nucleophilic substitution reactions (SN2), making it a useful alkylating agent or precursor for further functionalization.
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The secondary alcohol group can participate in oxidation reactions, esterification, or dehydration processes.
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The ethoxy group, being relatively stable under most conditions, primarily influences the compound's physical properties rather than its reactivity, though it can be cleaved under specific conditions.
The combination of these functional groups creates interesting chemical behavior, potentially allowing selective reactivity at different sites within the molecule depending on the reaction conditions employed.
Applications and Utility
Synthetic Precursor Applications
The functionality-rich structure of 1-Chloro-3-ethoxypropan-2-ol makes it a valuable synthetic intermediate in organic chemistry. The presence of a primary chloride, a secondary alcohol, and an ether functionality within the same molecule provides multiple reactive sites for further elaboration. This compound could serve as a precursor for more complex molecules, particularly those requiring specific spatial arrangements of functional groups.
Analytical Methods for Identification and Quantification
Spectroscopic Identification
The identification of 1-Chloro-3-ethoxypropan-2-ol can be achieved through various spectroscopic techniques, including:
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Mass Spectrometry: The NIST database contains mass spectral data for this compound, which can be used for its identification .
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Infrared Spectroscopy: Would show characteristic absorption bands for the hydroxyl group (broad peak around 3300-3500 cm⁻¹), C-O stretching (1000-1300 cm⁻¹), and C-Cl stretching (600-800 cm⁻¹).
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would provide definitive structural confirmation through the characteristic chemical shifts of the various proton and carbon environments.
Chromatographic Analysis
Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be suitable techniques for the quantitative analysis of 1-Chloro-3-ethoxypropan-2-ol. The compound's moderate boiling point and thermal stability make it amenable to GC analysis, particularly when coupled with mass spectrometry (GC-MS) for enhanced detection specificity.
Current Research and Future Perspectives
Future Directions
Future research might focus on developing more efficient and environmentally friendly synthetic routes to 1-Chloro-3-ethoxypropan-2-ol, exploring its utility in stereoselective synthesis, and investigating novel applications based on its unique combination of functional groups. The compound's relatively simple structure but diverse functionality makes it an interesting candidate for continued exploration in synthetic organic chemistry.
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